

An In-depth Technical Guide to the Physicochemical Properties of 4-Acetamidonicotinamide

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Compound of Interest		
Compound Name:	4-Acetamidonicotinamide	
Cat. No.:	B15071238	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Acetamidonicotinamide**, scientifically known as N-(3-carbamoylpyridin-4-yl)acetamide. Due to the limited availability of direct experimental data for this specific compound, this document combines predicted data from computational models with established experimental protocols for the characterization of analogous compounds. The guide includes a proposed synthetic route, detailed methodologies for property determination, and structured data tables for clarity. Visual workflows for synthesis and characterization are also provided to aid in experimental design. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development who are interested in the evaluation of novel pyridine carboxamide derivatives.

Introduction

Pyridine carboxamide derivatives are a significant class of compounds in medicinal chemistry, with a wide range of biological activities.[1][2][3] The introduction of an acetamido group can modulate the physicochemical and pharmacological properties of a molecule, influencing its solubility, membrane permeability, and interaction with biological targets. **4- Acetamidonicotinamide**, or N-(3-carbamoylpyridin-4-yl)acetamide, is a derivative of



nicotinamide (Vitamin B3) that holds potential for investigation in various therapeutic areas. Understanding its fundamental physicochemical properties is a critical first step in the drug development pipeline, informing formulation, ADME (absorption, distribution, metabolism, and excretion) profiling, and mechanism of action studies.

This guide addresses the current information gap by providing a detailed theoretical and practical framework for the study of **4-Acetamidonicotinamide**.

Chemical Structure and Identification

- Systematic Name:N-(3-carbamoylpyridin-4-yl)acetamide
- Common Name: 4-Acetamidonicotinamide
- CAS Number: Not assigned
- Molecular Formula: C8H9N3O2
- Molecular Weight: 179.18 g/mol
- Canonical SMILES: CC(=O)NC1=C(C=NC=C1)C(=O)N

Predicted Physicochemical Properties

In the absence of experimental data, the following physicochemical properties have been predicted using multiple computational models (e.g., SwissADME, ChemAxon, Osiris Property Explorer). These values provide a preliminary assessment and should be confirmed experimentally.



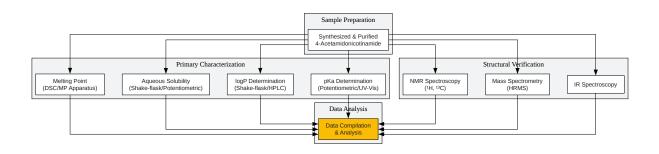
Property	Predicted Value	Significance in Drug Development
Melting Point (°C)	200 - 230	Influences solubility, dissolution rate, and stability of the solid form.
Boiling Point (°C)	> 400 (with decomposition)	Indicates thermal stability.
Water Solubility	Moderately Soluble	Affects bioavailability and formulation options.
logP (Octanol-Water Partition Coefficient)	-0.5 to 0.5	A measure of lipophilicity, which impacts membrane permeability and absorption.
pKa (Acidic/Basic)	Basic pKa ~3-4 (pyridine nitrogen)	Determines the ionization state at physiological pH, affecting solubility and target binding.
Topological Polar Surface Area (TPSA)	78.5 Ų	Predicts passive molecular transport through membranes.
Hydrogen Bond Donors	2	Influences solubility and binding interactions.
Hydrogen Bond Acceptors	3	Influences solubility and binding interactions.

Synthesis and Characterization Workflows Proposed Synthesis Workflow

The synthesis of **4-Acetamidonicotinamide** can be achieved through the acetylation of its precursor, **4-aminopyridine-3-carboxamide**.







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